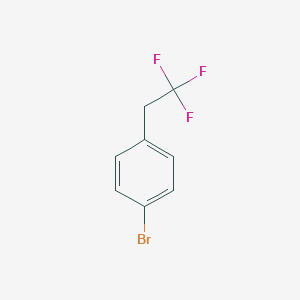

1-Bromo-4-(2,2,2-trifluoroethyl)benzene

Description

Significance of Aryl Halides in Fluorinated Compound Synthesis

Aryl halides, such as 1-Bromo-4-(2,2,2-trifluoroethyl)benzene, are fundamental precursors in the synthesis of fluorinated compounds due to their versatility in carbon-carbon and carbon-heteroatom bond-forming reactions. The bromine atom serves as a versatile handle, enabling a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions. alfa-chemistry.comsigmaaldrich.com These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, have become indispensable tools for synthetic chemists. alfa-chemistry.com

Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination allow for the precise and efficient connection of the aryl halide core to various other molecular fragments. For instance, the Suzuki-Miyaura coupling enables the formation of biaryl structures, which are prevalent in pharmaceuticals and advanced materials. nih.gov The Heck reaction facilitates the synthesis of substituted alkenes, while the Sonogashira coupling is a powerful method for creating aryl alkynes. alfa-chemistry.com Furthermore, the Buchwald-Hartwig amination provides a direct route to synthesize aryl amines, a common motif in bioactive molecules. The reactivity of the aryl halide (I > OTf > Br > Cl) allows for selective transformations, making aryl bromides like the title compound reliable and moderately reactive substrates. alfa-chemistry.com

Strategic Importance of the 2,2,2-Trifluoroethyl Moiety in Chemical Design

The incorporation of fluorine-containing groups into organic molecules is a widely used strategy in drug design to enhance a compound's pharmacological profile. scbt.comnih.govacs.org The 2,2,2-trifluoroethyl moiety (-CH₂CF₃) is of particular strategic importance for several reasons.

Firstly, the trifluoromethyl group (-CF₃) within this moiety is highly electronegative and lipophilic. Its introduction can significantly alter a molecule's properties, including its metabolic stability, binding affinity to biological targets, and membrane permeability. scbt.com Replacing a hydrogen atom or a methyl group with a trifluoromethyl group can block metabolic pathways, thereby increasing the half-life of a drug. scbt.com

Secondly, the 2,2,2-trifluoroethyl group can act as a bioisostere for other chemical groups. Bioisosteric replacement is a key strategy in medicinal chemistry to optimize lead compounds by substituting one group with another that has similar physical or chemical properties, leading to improved biological activity or reduced toxicity. For example, the trifluoroethylamine group has been explored as a metabolically stable bioisostere for amides. The strong electron-withdrawing nature of the trifluoromethyl group also lowers the basicity of adjacent amines, which can be crucial for optimizing drug-receptor interactions.

Interactive Data Table: Physicochemical Properties of this compound

Below are key physicochemical properties of the title compound, compiled from various chemical data sources.

| Property | Value | Reference(s) |

| CAS Number | 155820-88-5 | chembk.comalfa-chemistry.com |

| Molecular Formula | C₈H₆BrF₃ | chembk.com |

| Molecular Weight | 239.03 g/mol | |

| Appearance | Colorless to pale yellow liquid | chembk.com |

| Melting Point | 54-57 °C | |

| Boiling Point | 190.4 ± 40.0 °C (Predicted) | |

| Density | 1.543 ± 0.06 g/cm³ (Predicted) |

Overview of Academic Research Trajectories for this compound

While this compound is recognized as a valuable synthetic intermediate, specific and detailed academic studies focusing on its reactivity and applications are not extensively documented in peer-reviewed literature. chembk.com Its primary role appears to be that of a building block, utilized in multi-step syntheses where the final target molecule is the main focus of the research.

Based on its structure, the academic research trajectories for this compound logically fall into its use in palladium-catalyzed cross-coupling reactions. The presence of the aryl bromide functionality makes it an ideal substrate for reactions that form new carbon-carbon or carbon-nitrogen bonds. For example, it is a suitable candidate for:

Suzuki-Miyaura Coupling: To synthesize biaryl compounds containing a 4-(2,2,2-trifluoroethyl)phenyl moiety. These products could be investigated for applications in liquid crystals or as precursors to bioactive molecules. nih.gov

Buchwald-Hartwig Amination: To produce various N-aryl derivatives, specifically 4-(2,2,2-trifluoroethyl)aniline (B136691) and its analogues. These aniline (B41778) derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Sonogashira and Heck Reactions: To introduce alkyne and alkene functionalities, respectively, onto the aromatic ring. This would generate styrenes and phenylacetylenes bearing the trifluoroethyl group, which are versatile intermediates for further chemical transformations.

Although specific reaction data tables for this compound are scarce in the literature, the general methodologies for these cross-coupling reactions are well-established for a wide range of aryl bromides. The research utility of this compound lies in its ability to introduce the strategically important 2,2,2-trifluoroethyl group into a diverse array of molecular scaffolds via these reliable and powerful synthetic methods. Future research will likely see this compound appear in the experimental sections of studies focused on the synthesis and evaluation of novel fluorinated compounds for various applications.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c9-7-3-1-6(2-4-7)5-8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYERREWLUUWURN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435357 | |

| Record name | 1-bromo-4-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155820-88-5 | |

| Record name | 1-bromo-4-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(2,2,2-trifluoroethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Bromo 4 2,2,2 Trifluoroethyl Benzene

Established Synthetic Routes and Mechanistic Considerations

The construction of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene can be approached from two primary retrosynthetic perspectives: the bromination of a trifluoroethyl-substituted benzene (B151609) ring or the introduction of the trifluoroethyl group onto a pre-brominated scaffold. The order of these steps is critical and is dictated by the directing effects of the substituents. libretexts.org

Regioselective Bromination Strategies of (2,2,2-Trifluoroethyl)benzene

A direct approach to the target molecule involves the electrophilic aromatic bromination of (2,2,2-Trifluoroethyl)benzene. The outcome of this reaction is governed by the electronic properties of the 2,2,2-trifluoroethyl (-CH₂CF₃) substituent. While the trifluoromethyl (-CF₃) group is strongly deactivating and meta-directing, the presence of the methylene (B1212753) (-CH₂) spacer modifies its influence. The -CH₂CF₃ group is generally considered to be deactivating but ortho, para-directing. Therefore, direct bromination can yield a mixture of isomers, necessitating strategies to enhance para-selectivity.

Various reagents and conditions have been developed for highly regioselective electrophilic aromatic brominations. nih.govresearchgate.net Zeolites, for instance, can induce high para-selectivity in the bromination of various substrates due to shape-selective catalysis within their porous structures. researchgate.netgoogle.com Similarly, N-bromosuccinimide (NBS) in conjunction with silica (B1680970) gel or in specific solvents like ionic liquids has been shown to be a highly regioselective brominating agent for activated and deactivated aromatic rings. nih.govresearchgate.net

Table 1: Reagents for Para-Selective Aromatic Bromination

| Brominating Agent/System | Substrate Type | Selectivity | Reference |

|---|---|---|---|

| Zeolites (e.g., NaY, HY) | Toluene (B28343), Halobenzenes | High para-selectivity | google.com |

| N-Bromosuccinimide (NBS)/Silica Gel | Various Arenes | Good para-selectivity | nih.govresearchgate.net |

| Tetraalkylammonium tribromides | Phenols | High para-selectivity | researchgate.net |

For the specific case of (2,2,2-Trifluoroethyl)benzene, the reaction would proceed via an electrophilic aromatic substitution mechanism. masterorganicchemistry.com A Lewis acid catalyst, such as FeBr₃, is typically employed to polarize the Br-Br bond, generating a potent electrophile that is attacked by the electron-rich benzene ring. masterorganicchemistry.com The resulting arenium ion intermediate is stabilized by resonance, with the positive charge delocalized at the ortho and para positions. Deprotonation then restores aromaticity, yielding the brominated product. nih.gov Achieving high para-selectivity requires optimizing conditions to favor substitution at the sterically less hindered para-position over the ortho-positions.

Introduction of the 2,2,2-Trifluoroethyl Group onto Brominated Benzene Scaffolds

An alternative strategy involves introducing the 2,2,2-trifluoroethyl group onto a readily available brominated benzene derivative. This approach circumvents the potential regioselectivity issues of direct bromination. The formation of the C(sp²)-CH₂CF₃ bond can be achieved through several methods, including metal-mediated cross-coupling reactions or processes involving a CF₃CH₂ radical. cas.cnrsc.org

This transformation is a key focus in modern synthetic chemistry, with ongoing development of novel trifluoroethylation reagents and protocols. rsc.org For example, cross-coupling reactions often employ derivatives of 4-bromobenzene, such as 4-bromophenylboronic acid, which can react with a suitable trifluoroethylating agent in the presence of a transition metal catalyst.

Multistep Syntheses and Intermediates for this compound

The successful synthesis of polysubstituted benzenes relies heavily on the order of reactions to exploit the directing effects of the substituents. libretexts.orgyoutube.comlibretexts.orgpressbooks.pub Planning such a synthesis is often best approached retrosynthetically.

Retrosynthetic Pathway A: Bromination as the Final Step This pathway begins with the Friedel-Crafts type trifluoroethylation of benzene to form the intermediate, (2,2,2-Trifluoroethyl)benzene. Subsequent electrophilic bromination, as detailed in section 2.1.1, would then be performed. The success of this route hinges on the ability to control the regioselectivity of the bromination step to favor the desired para-isomer.

Retrosynthetic Pathway B: Trifluoroethylation as the Final Step This pathway starts with the bromination of benzene to form bromobenzene (B47551). The next step is the introduction of the 2,2,2-trifluoroethyl group at the para-position. This can be challenging as it requires a directed functionalization. A more common variant of this pathway would start with a precursor like 4-bromoiodobenzene or 1-bromo-4-iodobenzene, where one halogen can be selectively converted to another functional group (like a boronic ester) before the introduction of the trifluoroethyl moiety via a cross-coupling reaction.

The choice between these pathways depends on factors such as the availability of starting materials, reaction yields, and the ease of purification of intermediates and the final product.

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. liv.ac.uk The synthesis of this compound benefits significantly from such approaches, particularly those involving transition metals and radical intermediates.

Transition Metal-Catalyzed Formations

Transition metal catalysis is instrumental in the synthesis of the target compound, primarily for the step involving the introduction of the trifluoroethyl group onto the aryl scaffold (Pathway B). nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for forming C-C bonds. nih.govorgsyn.org

A representative Suzuki-Miyaura approach could involve the reaction of a 4-bromophenylboronic acid derivative with a trifluoroethyl halide (e.g., CF₃CH₂I or CF₃CH₂Br) in the presence of a palladium catalyst.

Table 2: Components of a Typical Palladium-Catalyzed Cross-Coupling Reaction

| Component | Example(s) | Function |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates oxidative addition and reductive elimination |

| Aryl Substrate | 4-Bromophenylboronic acid, 4-Bromophenylzinc chloride | Aryl group source |

| Coupling Partner | 2,2,2-Trifluoroethyl iodide | Trifluoroethyl group source |

| Base | K₂CO₃, KOH, Cs₂CO₃ | Activates the organoboron species and neutralizes acid byproduct |

| Solvent | Dioxane, THF, Toluene | Reaction medium |

Copper-catalyzed reactions also provide a viable pathway for trifluoroethylation of aryl halides. These methods can sometimes offer different reactivity profiles or be more cost-effective than palladium-based systems.

Radical-Mediated Synthetic Pathways

Radical chemistry offers a complementary set of tools for the synthesis of this compound. The introduction of the trifluoroethyl group can be achieved through pathways involving the 2,2,2-trifluoroethyl radical (•CH₂CF₃). cas.cn This radical can be generated from various precursors, such as 2,2,2-trifluoroethyl iodide (CF₃CH₂I), under thermal, photochemical, or redox conditions.

Visible-light photoredox catalysis has emerged as a powerful technique for generating radicals under mild conditions. cas.cn In a hypothetical photoredox cycle for this synthesis, a photocatalyst, upon excitation by visible light, could engage the trifluoroethyl precursor in a single-electron transfer (SET) process to generate the •CH₂CF₃ radical. This radical could then add to a suitable 4-bromobenzene derivative to forge the desired C-C bond. This approach is particularly valuable for its mild reaction conditions and high functional group tolerance. cas.cn

Optimization of Reaction Conditions and Catalyst Systems

The synthesis of this compound and related structures often relies on transition metal-catalyzed cross-coupling reactions. Palladium-based catalysts are particularly prominent in forming the crucial carbon-carbon bond between the bromobenzene ring and the trifluoroethyl group. Optimization of these catalytic systems is essential for maximizing yield, minimizing reaction times, and ensuring high selectivity.

Key parameters for optimization include the choice of palladium precursor, the ligand, the base, the solvent, and the reaction temperature. For the coupling of aryl halides with fluoroalkylating agents, catalyst systems are meticulously fine-tuned to achieve high efficiency. For instance, palladium acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common palladium sources. The choice of ligand is critical, with bulky, electron-rich phosphine (B1218219) ligands like Xantphos often being effective in facilitating the catalytic cycle.

The base plays a crucial role in the reaction, with inorganic bases such as cesium carbonate (Cs₂CO₃) being frequently employed. Solvent selection also significantly impacts reaction outcomes; nonpolar aromatic solvents like benzene and toluene have shown efficacy in similar photocatalytic palladium-catalyzed fluoroalkylations.

Below is a data table illustrating the optimization of reaction conditions for a representative palladium-catalyzed trifluoroethylation of an aryl halide, demonstrating how systematic variation of parameters can lead to improved product yields.

Table 1: Optimization of Palladium-Catalyzed Trifluoroethylation of an Aryl Halide

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ | DMA/H₂O | 25 | 12 | Trace |

| 2 | Pd(TFA)₂ (5) | Xantphos (10) | Cs₂CO₃ | Benzene | 25 | 12 | 85 |

| 3 | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ | Benzene | 25 | 12 | 75 |

| 4 | Pd(OAc)₂ (5) | none | Cs₂CO₃ | Benzene | 25 | 12 | 15 |

| 5 | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Toluene | 25 | 12 | 90 |

| 6 | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Benzene | 50 | 6 | 92 |

This table is a representative example based on data for similar palladium-catalyzed fluoroalkylation reactions.

Novel Synthetic Pathway Development for this compound

The development of novel synthetic pathways is driven by the need for greater efficiency, selectivity, and applicability, particularly for late-stage functionalization. For this compound, innovative strategies are moving beyond traditional cross-coupling reactions.

One of the most promising areas is the direct C-H bond activation . This approach involves the selective functionalization of a C-H bond on the bromobenzene ring, eliminating the need for pre-functionalized starting materials like boronic acids or organozinc reagents. Palladium-catalyzed C-H trifluoroethylation of aromatic compounds has been demonstrated using highly active trifluoroethyl(mesityl)iodonium salts, providing products in high yields at room temperature. This method offers a more direct and atom-economical route to the target compound.

Photocatalysis represents another frontier, using visible light to drive chemical reactions under mild conditions. Photocatalytic methods can generate fluoroalkyl radicals from readily available precursors, which can then engage with aromatic substrates. For example, photocatalytic coupling of alkyl bromides with trifluoroacetic anhydride (B1165640) has been shown to produce trifluoromethyl ketones, demonstrating the potential of light-mediated radical reactions in constructing C-CF₃ bonds. The adaptation of such methods for trifluoroethylation of aryl bromides is a subject of ongoing research.

The development of novel trifluoroethylating agents is also crucial. While reagents like trifluoroethyl iodide are common, they can be volatile. Researchers are continuously developing more stable, efficient, and safer reagents for introducing the trifluoroethyl group. These new reagents, combined with advanced catalytic systems, are paving the way for more practical and versatile syntheses of compounds like this compound.

Reactivity and Mechanistic Investigations of 1 Bromo 4 2,2,2 Trifluoroethyl Benzene

Cross-Coupling Reactions Involving the Aryl Bromide Moiety

The carbon-bromine (C-Br) bond in 1-bromo-4-(2,2,2-trifluoroethyl)benzene is a versatile functional group for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds through transition metal-catalyzed cross-coupling reactions. rsc.org These reactions are fundamental in modern organic synthesis. libretexts.org

Palladium-Catalyzed Coupling Reactions

Palladium complexes are highly effective catalysts for a wide array of cross-coupling reactions involving aryl halides. libretexts.org this compound is an excellent substrate for these transformations due to the reactivity of the C-Br bond. The general mechanism for these reactions involves three key steps: oxidative addition of the aryl bromide to a Palladium(0) complex, transmetalation with an organometallic reagent (in Suzuki, Stille, or Negishi reactions) or migratory insertion (in Heck and Sonogashira reactions), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

The electron-withdrawing trifluoroethyl group can influence the rate of oxidative addition, which is often the rate-limiting step. Common palladium-catalyzed reactions applicable to this substrate include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., arylboronic acids) to form biaryl compounds.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form an N-arylated product. nih.gov

Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl alkyne.

Negishi Coupling: Reaction involving an organozinc reagent, which can be used to construct C(sp²)–CF₂ bonds under mild conditions. acs.org

| Reaction Name | Coupling Partner | General Product Type |

|---|---|---|

| Suzuki Coupling | Ar'-B(OH)₂ | 4-(2,2,2-trifluoroethyl)-[1,1'-biphenyl] derivatives |

| Heck Coupling | R-CH=CH₂ | 1-(2,2,2-trifluoroethyl)-4-(alkenyl)benzene |

| Buchwald-Hartwig Amination | R₂NH | N-Aryl-4-(2,2,2-trifluoroethyl)aniline derivatives |

| Sonogashira Coupling | RC≡CH | 1-(2,2,2-trifluoroethyl)-4-(alkynyl)benzene |

| Stille Coupling | R-Sn(Alkyl)₃ | 1-(2,2,2-trifluoroethyl)-4-(substituted)benzene |

Copper-Mediated Ullmann Coupling Reactions of this compound

The Ullmann reaction is a classic copper-catalyzed method for forming C-C bonds between two aryl halides to create biaryl molecules. organic-chemistry.org Recent studies utilizing low-temperature scanning tunneling microscopy have provided atomic-scale insights into the mechanism of this reaction on a copper surface. nsf.gov

When this compound is deposited onto a Cu(111) surface and annealed, it undergoes a sequential transformation. nsf.gov The process is not direct but proceeds through an organometallic intermediate. nsf.gov

Intermediate Formation: Upon annealing to 220 K, an ordered organometallic intermediate structure is formed. This intermediate consists of a copper surface atom that coordinates with two of the phenyl groups from the reactant molecules. nsf.gov

Final Product Formation: Further annealing the sample to 400 K leads to the formation of the final biaryl product, 4,4'-bis(2,2,2-trifluoroethyl)-1,1'-biphenyl. nsf.gov

This on-surface synthesis demonstrates that the Ullmann coupling proceeds via a distinct organometallic intermediate, and the packing structure of the reactants and intermediates is influenced by the substituents on the benzene (B151609) ring. nsf.gov

| Stage | Condition | Observed Species |

|---|---|---|

| Reactant Deposition | Vapor deposition on Cu(111) at 5 K | This compound |

| Intermediate Formation | Annealing to 220 K | Organometallic intermediate (I3) |

| Product Formation | Annealing to 400 K | Final biaryl product (P3) |

Exploration of Other Transition Metal-Catalyzed C-C and C-X Bond Formations

While palladium and copper are the most common catalysts for cross-coupling reactions of aryl bromides, other transition metals such as nickel, rhodium, and iron have emerged as powerful alternatives, often providing complementary reactivity and selectivity. rsc.orgnih.gov

Nickel Catalysis: Nickel catalysts, being more earth-abundant and economical than palladium, are increasingly used for C-C bond formation. Bipyridine-ligated nickel catalysts, for instance, have been shown to react selectively with aryl bromides over aryl triflates in multimetallic catalytic systems. nih.gov Such systems could be employed for the selective coupling of this compound in the presence of other electrophilic functional groups.

Rhodium Catalysis: Rhodium catalysts are particularly known for their ability to activate C-C bonds, but they are also active in cross-coupling. nih.gov

Iron Catalysis: Iron-based catalysts represent a cost-effective and environmentally benign option for cross-coupling reactions, although their application is still less general than that of palladium and nickel.

These alternative metals expand the toolkit for synthetic chemists, enabling transformations that may be challenging with traditional palladium or copper systems. The development of catalysts for forming bonds between carbon and other elements like sulfur, selenium, and tellurium is also an active area of research. nih.gov

Nucleophilic Substitution and Addition Reactions at the Benzene Ring

The benzene ring of this compound is significantly influenced by the trifluoroethyl substituent. The -CF₃ group is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution (SNAr). libretexts.org

Reactivity with Various Nucleophiles

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (in this case, the bromide ion). stackexchange.com

The presence of the strong electron-withdrawing 4-(2,2,2-trifluoroethyl) group is crucial for this reaction. It stabilizes the negative charge of the Meisenheimer intermediate through its inductive effect, thereby lowering the activation energy for the first, typically rate-determining, step. libretexts.orgstackexchange.com Consequently, this compound is expected to react with a variety of strong nucleophiles.

| Nucleophile | Example | Product |

|---|---|---|

| Alkoxide | CH₃O⁻ | 1-methoxy-4-(2,2,2-trifluoroethyl)benzene |

| Amine | R₂NH | 4-(2,2,2-trifluoroethyl)aniline (B136691) derivatives |

| Thiolate | RS⁻ | 1-(alkylthio)-4-(2,2,2-trifluoroethyl)benzene |

| Cyanide | CN⁻ | 4-(2,2,2-trifluoroethyl)benzonitrile |

Regioselectivity and Stereoselectivity in Addition Pathways

In SNAr reactions of this compound, the regioselectivity is well-defined. The nucleophile will attack the carbon atom bearing the bromine leaving group. The stabilization of the intermediate carbanion is most effective when the electron-withdrawing group is positioned ortho or para to the site of attack, allowing the negative charge to be delocalized onto the substituent. stackexchange.com In this molecule, the para-positioning of the trifluoroethyl group provides this necessary activation.

Nucleophilic addition to the benzene ring without subsequent elimination is less common and typically requires very strong nucleophiles and specific reaction conditions, such as those found in the Birch reduction. libretexts.org For standard SNAr reactions, the aromaticity is restored upon elimination of the bromide ion.

Stereoselectivity is generally not a consideration in these substitution reactions, as the reacting carbon atom of the benzene ring is sp²-hybridized and planar, and the product remains aromatic and planar at that position.

Electrophilic Aromatic Substitution Patterns on this compound

The regioselectivity of electrophilic aromatic substitution on the this compound ring is governed by the electronic effects of its two substituents: the bromo group (-Br) and the 2,2,2-trifluoroethyl group (-CH₂CF₃). Both groups are known to deactivate the aromatic ring, making it less reactive towards electrophiles than benzene itself.

The bromo substituent is a weakly deactivating group. While its electronegativity withdraws electron density from the ring inductively (a -I effect), its lone pairs can donate electron density through resonance (a +M effect). This resonance donation stabilizes the carbocation intermediate (the arenium ion) when the attack occurs at the ortho and para positions. Consequently, the bromo group is an ortho, para-director. In this molecule, since the para position is occupied by the trifluoroethyl group, the bromo group directs incoming electrophiles to positions 2 and 6.

The 2,2,2-trifluoroethyl substituent is a strongly deactivating group. The three fluorine atoms on the ethyl group exert a powerful electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density of the aromatic ring, making electrophilic attack more difficult. Such strongly deactivating groups that lack lone pairs for resonance donation are typically meta-directors. Therefore, the -CH₂CF₃ group directs incoming electrophiles to positions 3 and 5.

Table 1: Predicted Directing Effects of Substituents on this compound

| Position | Directed by -Br (ortho, para-director) | Directed by -CH₂CF₃ (meta-director) | Predicted Outcome |

| 2 | Ortho (Favored) | Ortho (Disfavored) | Possible product |

| 3 | Meta (Disfavored) | Meta (Favored) | Possible product |

| 5 | Meta (Disfavored) | Meta (Favored) | Possible product |

| 6 | Ortho (Favored) | Ortho (Disfavored) | Possible product |

Mechanistic Studies of Transformation Pathways

The generally accepted mechanism for electrophilic aromatic substitution involves the formation of a resonance-stabilized carbocation intermediate known as an arenium ion, or sigma (σ) complex. slideshare.netwikipedia.org This intermediate is formed when the electrophile attacks the π-system of the benzene ring, temporarily disrupting its aromaticity by forming an sp³-hybridized carbon center. slideshare.net

For this compound, four potential arenium ion intermediates could be formed, corresponding to electrophilic attack at the four available positions on the ring. The relative stability of these intermediates influences the product distribution.

Attack at C-2 or C-6: The positive charge in the resulting arenium ion can be delocalized across the ring and, crucially, onto the bromine atom via resonance. This additional resonance contributor, where the bromine atom shares a lone pair, provides significant stabilization, even though bromine is electronegative.

Attack at C-3 or C-5: The positive charge is delocalized to the carbons ortho and para to the point of attack. In this case, one of the carbons bearing a partial positive charge is directly bonded to the strongly electron-withdrawing -CH₂CF₃ group. This would significantly destabilize the arenium ion intermediate.

Based on this analysis, the intermediates formed by attack at the C-2 and C-6 positions are predicted to be more stable than those formed by attack at C-3 and C-5. This suggests that substitution directed by the bromine atom is more likely.

While no specific spectroscopic studies have been published for the reaction intermediates of this compound, methods such as low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for observing such transient species. epa.gov Theoretically, the formation of the arenium ion could be confirmed by the appearance of a signal for the sp³-hybridized carbon at a high field (typically 50-60 ppm) in the ¹³C NMR spectrum and by observing the downfield shifts of the remaining sp² carbons that bear the delocalized positive charge.

The kinetics of electrophilic aromatic substitution on this compound are expected to be slow. The rate of reaction is determined by the height of the activation energy barrier (Ea) for the formation of the arenium ion, which is the rate-determining step. slideshare.net Because both the bromo and the 2,2,2-trifluoroethyl groups are deactivating, they increase this energy barrier compared to benzene, leading to a significantly lower reaction rate constant (k).

Specific experimental data on the kinetic and thermodynamic parameters for this compound are not available in the published literature. However, a conceptual summary of the expected values can be presented based on the known electronic effects of the substituents.

Table 2: Conceptual Kinetic and Thermodynamic Parameters for Electrophilic Aromatic Substitution on this compound

| Parameter | Symbol | Expected Value | Rationale |

| Rate Constant | k | Very Low | Both -Br and -CH₂CF₃ are deactivating groups, reducing the nucleophilicity of the aromatic ring. |

| Activation Energy | Ea | Very High | The formation of the high-energy arenium ion is significantly destabilized by two electron-withdrawing groups. |

| Enthalpy of Reaction | ΔH | Negative (Exothermic) | The restoration of the stable aromatic ring in the final product is energetically favorable. |

| Gibbs Free Energy of Activation | ΔG‡ | Very High | Corresponds to the high activation energy, indicating a non-spontaneous and slow rate-determining step. |

Derivatization and Functionalization Strategies for 1 Bromo 4 2,2,2 Trifluoroethyl Benzene

Chemical Modification of the Bromine Atom for Further Transformations

The carbon-bromine bond in 1-Bromo-4-(2,2,2-trifluoroethyl)benzene is a key site for a variety of chemical transformations, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to building molecular complexity.

Organometallic Intermediate Formation: One of the most common strategies involves the conversion of the aryl bromide into an organometallic reagent.

Grignard Reagent Formation: The reaction of this compound with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, 4-(2,2,2-trifluoroethyl)phenylmagnesium bromide. wikipedia.orglibretexts.org This process involves an induction period and is sensitive to moisture and air. wikipedia.orgwvu.edu The resulting Grignard reagent is a potent nucleophile, capable of reacting with a wide array of electrophiles like aldehydes, ketones, esters, and carbon dioxide to form new carbon-carbon bonds. wvu.eduwisc.edu

Organolithium Reagent Formation: Alternatively, halogen-lithium exchange can be performed, typically using an alkyllithium reagent like n-butyllithium at low temperatures. psu.edumdpi.com This reaction is often faster and more efficient than Grignard formation for certain substrates. The resulting 4-(2,2,2-trifluoroethyl)phenyllithium is a highly reactive species used in similar applications as its Grignard counterpart. dtic.milias.ac.in

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming C-C, C-N, and C-O bonds. Aryl bromides are often preferred substrates due to their balance of reactivity and stability. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This method is widely used to form biaryl structures and is tolerant of a wide range of functional groups. nih.govrsc.org The reaction of this compound with various arylboronic acids would yield a series of substituted 4-(2,2,2-trifluoroethyl)biphenyls.

Other Cross-Coupling Reactions: Other notable cross-coupling reactions applicable to this substrate include the Heck reaction (coupling with alkenes), Sonogashira coupling (coupling with terminal alkynes), Buchwald-Hartwig amination (coupling with amines), and Stille coupling (coupling with organotin compounds). These reactions significantly expand the diversity of derivatives that can be synthesized from the starting material.

Table 1: Key Transformations of the Bromine Atom

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Grignard Formation | Mg, THF or Et2O | Arylmagnesium bromide | wikipedia.orglibretexts.org |

| Organolithium Formation | n-BuLi, THF, low temp. | Aryllithium | psu.edumdpi.com |

| Suzuki-Miyaura Coupling | Ar-B(OH)2, Pd catalyst, base | Biaryl | wikipedia.orgorganic-chemistry.org |

| Heck Coupling | Alkene, Pd catalyst, base | Styrene derivative | |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Arylalkyne | |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Arylamine |

Functionalization of the 2,2,2-Trifluoroethyl Side Chain

The 2,2,2-trifluoroethyl group is generally stable, but under specific conditions, it can undergo functionalization, primarily through the activation of its C-F or C-H bonds.

Defluorination and Defluorinative Functionalization: Recent advances in catalysis have enabled the selective activation of C-F bonds, which are traditionally considered highly inert. researchgate.net Strategies for the defluorinative functionalization of (2,2,2-trifluoroethyl)arenes can lead to the formation of monofluoroalkene products. researchgate.net For example, a strong base can catalyze the elimination of hydrogen fluoride (B91410) (HF) to form a gem-difluorostyrene intermediate, which can then be trapped by a nucleophile. researchgate.net This approach transforms the trifluoroethyl group into a more reactive handle for further modifications.

Another strategy involves the conversion of a related trichloroethyl group into a trifluoroethyl group via halogen exchange, for instance, by heating with potassium fluoride. acs.org While this is more relevant to the synthesis of the parent compound, it highlights the potential for halogen exchange reactions on the side chain under forcing conditions.

Reactions at the Benzylic Position: The C-H bonds at the benzylic position (adjacent to the aromatic ring) are more acidic and reactive than typical aliphatic C-H bonds. While the electron-withdrawing nature of the CF3 group enhances this acidity, selective functionalization can still be challenging. Radical bromination or oxidation could potentially occur at this position, although the presence of the bromine on the ring might complicate selectivity.

Table 2: Potential Functionalization of the Trifluoroethyl Group

| Reaction Type | Potential Reagents | Resulting Moiety | Reference |

|---|---|---|---|

| Defluorinative Functionalization | Strong base, Nucleophile | Monofluoroalkene | researchgate.net |

| Benzylic Bromination | N-Bromosuccinimide (NBS), initiator | -CH(Br)CF3 |

Strategic Introduction of Additional Substituents onto the Benzene (B151609) Ring

The introduction of additional functional groups onto the benzene ring is typically achieved through electrophilic aromatic substitution (EAS). lumenlearning.commasterorganicchemistry.com The regiochemical outcome of these reactions is governed by the directing effects of the substituents already present: the bromine atom and the 2,2,2-trifluoroethyl group. libretexts.org

Directing Effects:

Bromo Group: The bromine atom is a deactivating but ortho-, para-directing group. pbworks.com It deactivates the ring towards electrophilic attack due to its inductive electron withdrawal, but its lone pairs can stabilize the cationic intermediate (arenium ion) through resonance at the ortho and para positions. edubirdie.com

2,2,2-Trifluoroethyl Group (-CH₂CF₃): This group is strongly deactivating due to the powerful inductive electron-withdrawing effect of the CF₃ moiety, which is transmitted through the methylene (B1212753) (-CH₂) spacer. As a deactivating group without lone pairs to participate in resonance, it acts as a meta-director. libretexts.orgutexas.edu

Combined Influence: When both groups are present, their combined influence dictates the position of the incoming electrophile. The bromo group directs to positions 2 and 6 (ortho) and position 4 (para, which is already occupied). The trifluoroethyl group directs to positions 3 and 5 (meta). Therefore, electrophilic attack is most likely to occur at the positions that are ortho to the bromine and meta to the trifluoroethyl group, which are positions 2 and 6.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group. pbworks.comedubirdie.com

Halogenation: Introducing another halogen (e.g., Cl, Br) using a Lewis acid catalyst. libretexts.orglibretexts.org

Friedel-Crafts Alkylation/Acylation: Introducing an alkyl or acyl group, although the strongly deactivated nature of the ring may make these reactions challenging. utexas.edu

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid (-SO₃H) group. lumenlearning.com

The strong deactivation of the ring by both substituents means that harsh reaction conditions may be required to achieve substitution.

Synthesis of Polyfunctionalized Derivatives for Specialized Applications

By combining the strategies outlined above, a wide variety of polyfunctionalized derivatives can be synthesized from this compound. These derivatives serve as advanced building blocks for creating target molecules with specific properties. chembk.com

For instance, an electrophilic substitution reaction could first be performed to introduce a third substituent onto the ring. Subsequently, the bromine atom could be transformed via a cross-coupling reaction. This sequential approach allows for the controlled construction of highly substituted aromatic compounds. libretexts.org

Examples of related, commercially available polyfunctionalized derivatives include 1-bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene (B1521741) and 1-bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene. sigmaaldrich.comsigmaaldrich.comjk-sci.com These compounds demonstrate the synthetic utility of adding further halogen substituents, which can themselves be used as handles for further diversification or to fine-tune the electronic properties of the final molecule. Such compounds are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals where precise control over substitution patterns is essential. nih.gov

Spectroscopic and Computational Research on 1 Bromo 4 2,2,2 Trifluoroethyl Benzene and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For fluorinated compounds like 1-Bromo-4-(2,2,2-trifluoroethyl)benzene, NMR studies involving ¹H, ¹³C, and ¹⁹F nuclei are particularly informative.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the carbon-hydrogen framework of this compound and its derivatives. The chemical shifts, coupling constants, and signal multiplicities provide a wealth of information about the electronic environment of each nucleus.

In the ¹H NMR spectrum of a related compound, 1-Bromo-4-(trifluoromethyl)benzene, the aromatic protons typically appear as a set of doublets in the range of δ 7.50-7.64 ppm. rsc.org The specific chemical shifts are influenced by the electron-withdrawing nature of both the bromine atom and the trifluoromethyl group.

¹³C NMR data for 1-Bromo-4-(trifluoromethyl)benzene shows signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to coupling with the fluorine atoms. The chemical shifts for the aromatic carbons are observed at approximately δ 132.1, 129.7, 126.9 (q, J = 3.8 Hz), and 126.5 (q, J = 1.8 Hz) ppm, while the trifluoromethyl carbon appears as a quartet around δ 123.9 (q, J = 273.1 Hz) ppm. rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| ¹H (Aromatic) | 7.64 | d | 8.6 |

| ¹H (Aromatic) | 7.50 | d | 8.6 |

| ¹³C (Aromatic) | 132.1 | s | - |

| ¹³C (Aromatic) | 129.7 | s | - |

| ¹³C (Aromatic) | 126.9 | q | 3.8 |

| ¹³C (Aromatic) | 126.5 | q | 1.8 |

| ¹³C (-CF₃) | 123.9 | q | 273.1 |

¹⁹F NMR spectroscopy is a powerful tool for studying fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F nucleus and its large chemical shift range. azom.com This technique is highly sensitive to the local electronic environment of the fluorine atoms.

For derivatives of this compound, the trifluoroethyl group gives rise to a characteristic signal in the ¹⁹F NMR spectrum. In the case of 1-Bromo-4-(trifluoromethyl)benzene, a sharp singlet is observed at approximately -62.8 ppm. rsc.org The chemical shift of the fluorine nuclei can be significantly influenced by substituents on the benzene (B151609) ring, providing valuable information about electronic effects within the molecule.

The wide chemical shift dispersion in ¹⁹F NMR helps in resolving signals from different fluorine-containing functional groups, and the analysis of ¹H-¹⁹F and ¹⁹F-¹⁹F coupling constants can provide further structural insights. azom.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning proton and carbon signals and determining the connectivity of atoms within the molecule. These methods are crucial for complex derivatives where one-dimensional spectra may be difficult to interpret. For instance, in complex organic molecules, 2D NMR is used to assign the full ¹H and ¹³C NMR spectra by correlating connected nuclei.

Vibrational Spectroscopy (FT-IR, FT-Raman) in Molecular Conformation and Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are used to identify functional groups and to study molecular conformation and bonding.

The FT-IR and FT-Raman spectra of brominated and fluorinated benzene derivatives exhibit characteristic bands corresponding to C-H, C-C, C-Br, and C-F stretching and bending vibrations. For example, in studies of similar halogenated benzenes, FT-IR and FT-Raman spectra have been recorded in the regions of 4000-100 cm⁻¹ and have been analyzed with the aid of computational methods to assign the observed vibrational frequencies. nih.gov The combination of FT-IR and Raman spectroscopy provides a more complete vibrational characterization of the material. spectroscopyonline.com

Mass Spectrometry (HRMS, GC-MS, LC-MS/MS) for Reaction Monitoring and Product Identification

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a compound.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful hyphenated techniques used to separate complex mixtures and identify individual components. In the context of synthetic chemistry, these methods are invaluable for monitoring the progress of reactions involving this compound and for identifying reaction products and byproducts. The electron ionization (EI) mass spectrum of the related compound 1-Bromo-4-(trifluoromethyl)benzene shows a molecular ion peak (M+) at m/z 225. rsc.org

Electronic Absorption and Emission Spectroscopy for Electronic Structure Elucidation

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the electronic structure and excited state properties of molecules. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. The resulting spectrum provides information about the electronic transitions within the molecule.

Computational studies, often using density functional theory (DFT), can be employed to predict the electronic absorption spectra of molecules like this compound. For a similar compound, 1-Bromo-4-nitrobenzene, theoretical calculations of the electronic absorption spectrum have been reported. irjet.net These computational approaches help in understanding the nature of the electronic transitions and the molecular orbitals involved.

Computational Chemistry Approaches

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. The fundamental principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, making it more computationally tractable than wave-function-based methods.

For this compound, DFT calculations would begin with geometry optimization . This process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible energy, known as the ground state geometry. This provides crucial information on bond lengths, bond angles, and dihedral angles. For instance, DFT has been successfully used to calculate the optimized geometries of related halogenated benzene derivatives. In a study on 1,3,5-tribromo-2,4,6-trifluoro-benzene, the B3LYP functional with a 6-311++G(d,p) basis set was used to obtain theoretical bond lengths and angles that showed excellent agreement with experimental data. chemrxiv.org

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges, which help in understanding the reactive sites of the molecule.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Benzene Derivative (Calculated via DFT)

This table provides a representative example of data obtained from DFT geometry optimization for a substituted benzene. Specific values for this compound would require a dedicated computational study.

| Parameter | Bond | Calculated Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-Br | ~1.90 Å | |

| C-CF3 | ~1.50 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| C-C-Br | ~120° | |

| Dihedral Angle | C-C-C-C | ~0° |

Molecular Electron Density Theory (MEDT) is a modern framework for studying chemical reactivity. It posits that the capacity for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity. researchgate.net MEDT studies analyze the changes in electron density along a reaction pathway to provide a detailed picture of the molecular mechanism.

For a molecule like this compound, MEDT could be employed to predict its behavior in various organic reactions, such as nucleophilic aromatic substitution. The theory utilizes tools like the Electron Localization Function (ELF) to understand bond formation and rupture processes. rsc.org By analyzing the flow of electron density between the molecule and a potential reactant, MEDT can predict the most likely reaction pathway and explain the regioselectivity (i.e., which position on the benzene ring is most likely to react). Studies using MEDT have successfully elucidated the mechanisms of nucleophilic substitution (SN2) reactions by analyzing the electron density distribution at the transition states. dntb.gov.ua

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, a HOMO-LUMO analysis, typically performed using data from DFT calculations, would reveal its electrophilic and nucleophilic character. The spatial distribution of these orbitals indicates the likely sites for electrophilic or nucleophilic attack. For example, in related brominated aromatic compounds, the HOMO is often distributed over the benzene ring, while the LUMO may be localized on the C-Br bond, suggesting a pathway for nucleophilic attack. This analysis is also fundamental to understanding intramolecular charge transfer (ICT), where electron density moves from a donor part of the molecule to an acceptor part upon electronic excitation.

Table 2: Representative Frontier Orbital Energies for a Halogenated Benzene Derivative

This table illustrates typical HOMO-LUMO energy values and the resulting energy gap. Actual values for this compound would need to be determined by specific quantum chemical calculations.

| Parameter | Energy (eV) |

| EHOMO | -6.5 to -7.5 |

| ELUMO | -0.5 to -1.5 |

| Energy Gap (ΔE) | 5.5 to 6.5 |

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as solvent molecules.

An MD simulation of this compound could be used to explore the rotational freedom of the trifluoroethyl group and its preferred orientations relative to the benzene ring. Furthermore, by placing the molecule in a simulation box with a solvent (e.g., water or an organic solvent), MD can model solvation processes. This allows for the investigation of intermolecular interactions, such as hydrogen bonding or halogen bonding, between the solute and solvent molecules. Such simulations are crucial for understanding how the solvent environment affects the molecule's structure, dynamics, and reactivity. For instance, QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, a hybrid approach, have been used to study the dynamics of aqueous halide ions and their interactions with water molecules.

Applications of 1 Bromo 4 2,2,2 Trifluoroethyl Benzene in Complex Molecular Synthesis

Role as a Precursor in Pharmaceutical Intermediates

The introduction of fluorine-containing groups into drug candidates is a widely employed strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity. 1-Bromo-4-(2,2,2-trifluoroethyl)benzene serves as a key starting material for the synthesis of complex pharmaceutical intermediates, leveraging the unique properties of the trifluoroethyl group.

Strategic Building Block for Fluorinated Drug Candidates

The trifluoroethyl group (-CH2CF3) is a valuable substituent in drug design. Its strong electron-withdrawing nature and lipophilic character can significantly influence the pharmacokinetic and pharmacodynamic profile of a molecule. This compound provides a direct route to incorporate this beneficial moiety into potential drug scaffolds. The bromine atom on the aromatic ring allows for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of complex organic molecules. For instance, it can be used in the synthesis of dihydropyrazolopyrimidinone compounds which act as PDE2 inhibitors. google.com

Synthesis of Biologically Active Molecules with Enhanced Properties

The presence of the trifluoroethyl group can lead to enhanced biological activity. This is attributed to several factors, including improved metabolic stability by blocking potential sites of oxidation, and increased lipophilicity which can improve membrane permeability and oral absorption. Research has shown that fluorinated compounds can exhibit altered binding modes to biological targets, sometimes leading to increased potency. While specific examples of marketed drugs derived directly from this compound are not extensively documented in publicly available literature, its utility is evident in patent literature describing the synthesis of various classes of biologically active compounds. For example, it has been used in the synthesis of heteroaryl piperidine ether allosteric modulators of the M4 muscarinic acetylcholine receptor. google.com

Utility in Agrochemical Development

Similar to the pharmaceutical industry, the agrochemical sector leverages the benefits of fluorination to develop new and effective crop protection agents. The trifluoroethyl group can enhance the efficacy and selectivity of herbicides and fungicides.

Precursor for Novel Herbicides and Fungicides

This compound serves as a valuable intermediate in the synthesis of novel agrochemicals. The trifluoroethylphenyl moiety can be found in the structure of various patented herbicidal and fungicidal compounds. The synthetic strategies often involve the transformation of the bromo-substituent into other functional groups or the coupling of the aromatic ring with other heterocyclic systems known to possess agrochemical activity. The enhanced lipophilicity imparted by the trifluoroethyl group can improve the penetration of the active ingredient through the waxy cuticle of plants or the cell membranes of fungi.

Contribution to Advanced Materials Science and Polymer Chemistry

The unique electronic properties and hydrophobicity of the trifluoroethyl group make this compound an interesting monomer or precursor for the synthesis of advanced materials and specialty polymers.

While specific, large-scale industrial applications in this area are not widely reported, the potential for this compound is significant. The bromine atom allows for its incorporation into polymer backbones or as a side chain through polymerization techniques that are compatible with aryl halides. The resulting fluorinated polymers could exhibit desirable properties such as low surface energy, high thermal stability, and chemical resistance. These characteristics are sought after in applications such as specialty coatings, membranes, and advanced electronic materials.

Future Research Directions and Emerging Trends for 1 Bromo 4 2,2,2 Trifluoroethyl Benzene Research

Development of More Sustainable and Eco-Friendly Synthetic Routes

The traditional synthesis of aryl bromides often involves methods that generate significant waste and utilize hazardous reagents. nih.gov Future research is increasingly focused on aligning the synthesis of 1-Bromo-4-(2,2,2-trifluoroethyl)benzene with the principles of green chemistry.

Key areas of development include:

Alternative Brominating Agents: Research is moving away from molecular bromine towards safer and more atom-economical alternatives. Systems like hydrogen peroxide with hydrogen bromide (H₂O₂/HBr) are promising as they generate water as the only byproduct. nih.gov Another green option is the use of Oxone in combination with ammonium (B1175870) or alkali metal bromides, which avoids harsh conditions. organic-chemistry.org

Metal-Free Synthesis: To circumvent the use of potentially toxic and expensive metal catalysts, metal-free synthetic routes are being explored. ias.ac.in One such approach involves a modified Sandmeyer reaction, transforming an aniline (B41778) precursor into the desired aryl bromide without the need for a metal catalyst, thus simplifying purification and reducing environmental impact. researchgate.net

Solvent Selection: The choice of solvent is critical for the environmental footprint of a synthesis. Future routes will likely prioritize water or other biodegradable solvents over chlorinated hydrocarbons. nih.gov The development of solvent-free reaction conditions is another key goal. benthamscience.com

Table 1: Comparison of Synthetic Routes for Aryl Bromides

| Feature | Traditional Method (e.g., Br₂/FeBr₃) | Emerging Sustainable Method (e.g., H₂O₂/HBr) |

|---|---|---|

| Bromine Source | Molecular Bromine (Br₂) | Hydrogen Bromide (HBr) |

| Oxidant | None (Lewis Acid Catalyst) | Hydrogen Peroxide (H₂O₂) |

| Primary Byproduct | HBr, Metal Waste | Water (H₂O) |

| Atom Economy | Moderate | High |

| Safety Concerns | High (toxic, corrosive Br₂) | Moderate (corrosive acid) |

| Environmental Impact | Higher | Lower |

Exploration of Novel Catalytic Systems for Highly Selective Transformations

The bromine atom and the trifluoroethyl group on the benzene (B151609) ring offer two distinct points for chemical modification. Future research will focus on developing novel catalytic systems that can selectively target these sites to build more complex molecules.

Cross-Coupling Reactions: The C-Br bond is an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). Research will aim to develop more efficient catalysts, perhaps based on earth-abundant metals, that can operate under milder conditions with lower catalyst loadings. These reactions are fundamental for creating C-C, C-N, and C-O bonds, enabling the synthesis of diverse derivatives.

C-H Activation: A frontier in organic synthesis is the direct functionalization of C-H bonds. cas.cn Catalytic systems that can selectively activate the aromatic C-H bonds of this compound would provide a highly efficient way to introduce new functional groups without pre-functionalization, significantly improving atom economy. rsc.org

Transformations of the Trifluoroethyl Group: While often considered stable, the trifluoroethyl group can undergo transformations. Research into catalytic defluorinative functionalization could convert the -CH₂CF₃ group into other valuable fluorine-containing motifs, such as monofluoroalkenes. nih.govresearchgate.net

Integration with Flow Chemistry and Automated Synthesis Methodologies

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. njbio.com

Enhanced Safety and Control: Many synthetic reactions, including brominations and reactions involving organometallic intermediates, can be hazardous on a large scale in batch reactors. Flow chemistry minimizes the reaction volume at any given time, allowing for better temperature control and safer handling of unstable or hazardous intermediates. njbio.com

Process Optimization: Automated flow synthesis platforms allow for high-throughput screening of reaction conditions (e.g., temperature, pressure, catalyst loading, residence time). sigmaaldrich.com This accelerates the optimization of synthetic routes for this compound and its derivatives, leading to higher yields and purity. researchgate.net

Multi-step Continuous Synthesis: An emerging trend is the telescoping of multiple reaction steps into a single, continuous flow process. njbio.com Future work could involve designing a fully continuous synthesis of a complex target molecule starting from this compound, incorporating purification steps in-line to streamline production.

Expansion into Material Science and Supramolecular Chemistry Applications

The unique electronic properties conferred by the bromo- and trifluoroethyl- substituents make this compound an interesting candidate for advanced materials.

Surface Science and Nanostructures: Aryl halides are key precursors for on-surface synthesis, a bottom-up approach to creating well-defined nanostructures. This compound has been used to study the Ullmann coupling reaction on copper surfaces, forming organometallic intermediates and, ultimately, polymeric chains. nsf.gov Future research could explore the creation of novel conductive or functional surfaces based on this molecule.

Liquid Crystals and Polymers: The polarity and rigidity of the aromatic core, combined with the properties of the trifluoroethyl group, suggest potential applications in liquid crystals and specialized polymers. The trifluoromethyl group is a common component in fluoropolymers, and this compound could serve as a monomer or additive to tune material properties.

Supramolecular Assembly: The aromatic ring can participate in π-π stacking interactions, a key driving force in supramolecular chemistry. scispace.com The fluorine atoms of the trifluoroethyl group can act as hydrogen bond acceptors or participate in other non-covalent interactions. Research could focus on designing systems where this compound or its derivatives self-assemble into ordered structures like gels, fibers, or crystalline networks. nih.gov

Advanced Spectroscopic and In-Situ Monitoring Techniques for Reaction Profiling

To fully understand and optimize the synthesis and transformations of this compound, advanced analytical techniques are crucial.

¹⁹F NMR Spectroscopy: As an organofluorine compound, ¹⁹F NMR is an exceptionally powerful tool. numberanalytics.com It offers high sensitivity and a wide chemical shift range, allowing for precise tracking of reactions involving the trifluoroethyl group. It can be used for quantitative analysis and to identify fluorine-containing intermediates and byproducts. numberanalytics.com

In-Situ Monitoring: Techniques such as FT-IR, Raman, and NIR spectroscopy, often using fiber-optic probes, allow for real-time monitoring of reactions as they occur (in-situ). spectroscopyonline.com This provides valuable kinetic data, helps identify transient intermediates, and ensures reaction completion without the need for manual sampling and offline analysis. This is particularly valuable when integrated with flow chemistry systems.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict spectroscopic properties (like vibrational frequencies for IR and Raman spectra) and to elucidate reaction mechanisms. irjet.net Combining experimental in-situ data with computational models will provide a deeper understanding of the reactivity of this compound and guide the design of new synthetic strategies.

Table 2: Spectroscopic Techniques for Reaction Analysis

| Technique | Information Provided | Application to this compound |

|---|---|---|

| ¹⁹F NMR | Electronic environment of fluorine atoms, quantification | Directly monitors the fate of the -CF₃ group in reactions. numberanalytics.com |

| In-Situ FT-IR | Changes in functional groups, reaction kinetics | Tracks the consumption of starting materials and formation of products in real-time. spectroscopyonline.com |

| Raman Spectroscopy | Vibrational modes, especially for symmetric bonds | Complements IR for monitoring aromatic ring substitutions and C-Br bond cleavage. |

| Mass Spectrometry | Molecular weight of reactants, intermediates, products | Identifies species present in the reaction mixture, aiding in mechanism elucidation. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Bromo-4-(2,2,2-trifluoroethyl)benzene?

- Methodology : The compound can be synthesized via bromination of 4-(2,2,2-trifluoroethyl)benzene using electrophilic aromatic substitution. A brominating agent like N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃) under anhydrous conditions is typical. Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using a boronic acid precursor and a bromo-substituted trifluoroethyl intermediate may be employed.

- Key Considerations : Monitor reaction progress via TLC or GC-MS. The electron-withdrawing trifluoroethyl group may direct bromination to the para position, but regioselectivity should be confirmed using NMR .

Q. How can the compound be purified, given its physicochemical properties?

- Methodology : Utilize recrystallization from a solvent system (e.g., ethanol/water) based on its melting point (54–57°C) and logP (3.55), indicating moderate polarity. Column chromatography with silica gel and a hexane/ethyl acetate gradient (9:1 to 4:1) is effective for removing impurities. Ensure inert atmosphere handling to prevent decomposition of the trifluoroethyl group .

Q. What spectroscopic techniques are optimal for structural characterization?

- Methodology :

- NMR : ¹H NMR will show aromatic protons (δ 7.2–7.5 ppm) and the trifluoroethyl group (δ 2.8–3.2 ppm for CH₂CF₃, with ¹⁹F NMR at δ -60 to -70 ppm).

- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 239.032 (C₈H₆BrF₃).

- IR : Stretching frequencies for C-Br (~500–600 cm⁻¹) and C-F (1100–1200 cm⁻¹) are key identifiers .

Advanced Research Questions

Q. How does the trifluoroethyl group influence electronic and steric effects in cross-coupling reactions?

- Methodology : The strong electron-withdrawing nature of the -CF₃ group increases the electrophilicity of the benzene ring, enhancing reactivity in SNAr reactions. However, steric hindrance from the trifluoroethyl substituent may slow down coupling reactions (e.g., Buchwald-Hartwig amination). Computational studies (DFT) can quantify these effects by analyzing charge distribution and transition-state geometries .

Q. How to address contradictions in NMR data for intermediates during synthesis?

- Methodology :

- HSQC/HMBC : Use 2D NMR to resolve overlapping signals, particularly near the trifluoroethyl group.

- Isotopic Labeling : Introduce deuterated analogs to simplify splitting patterns.

- Alternative Solvents : Switch to DMSO-d₆ or acetone-d₆ to shift proton signals and improve resolution .

Q. What are the applications of this compound in medicinal chemistry or materials science?

- Medicinal Chemistry : The trifluoroethyl group improves metabolic stability and membrane permeability in drug candidates. Use this compound as a building block for fluorinated analogs of kinase inhibitors or GPCR-targeted molecules .

- Materials Science : Incorporate into liquid crystals or organic semiconductors, leveraging its electron-deficient aromatic system for charge transport studies .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Storage : Keep in a dark, airtight container at 2–8°C to prevent degradation.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water due to potential hydrolysis of the C-Br bond .

Data Analysis and Optimization

Q. How to optimize reaction yields in large-scale synthesis?

- Methodology :

- DoE (Design of Experiments) : Vary temperature (80–120°C), catalyst loading (1–5 mol%), and solvent polarity (toluene vs. DMF) to identify optimal conditions.

- In Situ Monitoring : Use ReactIR to track bromine consumption and intermediate formation.

- Workflow Automation : Employ flow chemistry for precise control of exothermic reactions involving bromine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.